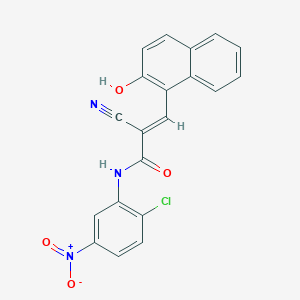
2-(3,4-dichlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a morpholine derivative that has been shown to have significant biological activity, making it a promising candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,4-dichlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine in lab experiments include its significant biological activity and its potential applications in a variety of research areas. However, the complex synthesis process and the limited availability of the compound may limit its use in some research applications.
Direcciones Futuras
There are many potential future directions for research involving 2-(3,4-dichlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine. Some possible areas of focus include further studies of its mechanism of action, its potential applications in cancer research and neuroscience, and the development of new synthesis methods to improve its availability and accessibility for research purposes.
Métodos De Síntesis
The synthesis of 2-(3,4-dichlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine is a complex process that requires specialized equipment and expertise. The most common method of synthesis involves the reaction of 3,4-dichloroaniline with ethyl 2-amino-5-methylpyrimidine-4-carboxylate, followed by the addition of morpholine and subsequent purification steps.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine has been studied extensively for its potential applications in scientific research. It has been shown to have significant biological activity, particularly in the areas of cancer research and neuroscience.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(5-ethyl-2-methylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O/c1-3-12-9-20-11(2)21-17(12)22-6-7-23-16(10-22)13-4-5-14(18)15(19)8-13/h4-5,8-9,16H,3,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCNUROTQIYLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B5372472.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372475.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B5372486.png)
![6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5372491.png)
![3-[4-(diethylamino)-2-propoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5372506.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5372511.png)

![4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5372538.png)
![4-amino-N-{4-[2-(4-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5372545.png)

![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}quinoline](/img/structure/B5372556.png)
![1-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5372560.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]-1,4-oxazepane](/img/structure/B5372566.png)